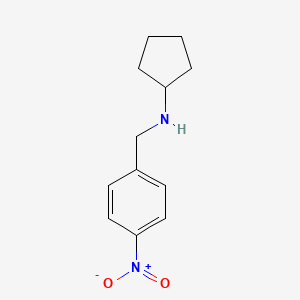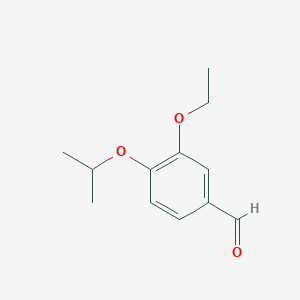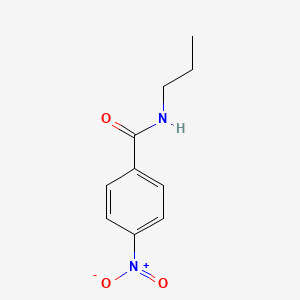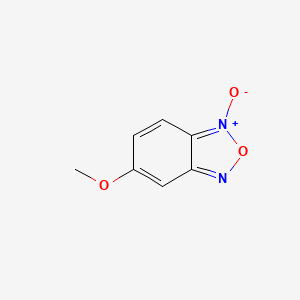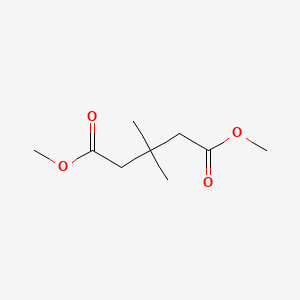
Dimethyl 3,3-dimethylpentanedioate
Descripción general
Descripción
Synthesis Analysis
There are two main methods for synthesizing Dimethyl 3,3-dimethylpentanedioate. One method involves dissolving 3,3-dimethylpentanedioic acid in methanol and adding thionyl chloride dropwise. The reaction mixture is stirred at room temperature for 4 hours, then methanol is removed in vacuo at room temperature. The residue is dissolved in ethyl acetate, and a sodium bicarbonate solution is added with stirring. The organic phase is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give Dimethyl 3,3-dimethylpentanedioate . Another method involves adding concentrated sulfuric acid to a stirred solution of 3,3-dimethylpentanedioic acid in methanol. The reaction mixture is heated at 60°C for 4 hours, then cooled to room temperature and concentrated in vacuo .Molecular Structure Analysis
The molecular formula of Dimethyl 3,3-dimethylpentanedioate is C9H16O4 . Unfortunately, the exact structure is not provided in the search results.Aplicaciones Científicas De Investigación
Anticancer Activities
Dimethyl 3,3-dimethylpentanedioate, through its analogs such as 3,3-dimethylpentanedioic acid (3dmepdaH2), has been researched for its potential in anticancer activities. Metal complexes involving 3,3-dimethylpentanedioic acid have shown promising superoxide dismutase (SOD) mimetic activities and have been evaluated for cancer chemotherapeutic potential, particularly against hepatocellular carcinoma and kidney adenocarcinoma cell lines. One such complex demonstrated potency comparable to cisplatin, a well-known chemotherapy drug (Devereux et al., 2006).
Antimicrobial Activity
Research on manganese (II) complexes of 3,3-dimethylpentanedioic acid has also highlighted its antimicrobial potential. These complexes have been tested for their ability to inhibit the growth of Candida albicans, showcasing fungitoxic activity (Devereux et al., 2003).
Catalysis in Chemical Reactions
The compound has been implicated in the catalysis of certain chemical reactions. For example, it has been used in the asymmetric hydroformylation of unsaturated esters, an important process in organic synthesis (Kollár et al., 1987).
Production of 1,3-Propanediol
Dimethyl 3,3-dimethylpentanedioate is involved in the production of 1,3-propanediol, a monomer used in the manufacture of polytrimethylene-terephthalate. This is particularly relevant in the context of regioselective hydrogenation of carbon-oxygen bonds (Zheng et al., 2017).
Optical Resolution
The compound has been studied in the context of optical resolution, particularly in separating racemates through permeation methods. This application is significant in the field of polymer science (Aoki et al., 1996).
Involvement in Polymerization
Dimethyl 3,3-dimethylpentanedioate is also involved in the synthesis and polymerization processes. For example, its derivatives have been used in the synthesis of telechelic poly(butylene terephthalates) via bismuth catalysts (Kricheldorf et al., 2005).
Thermodynamic Properties in Energy Storage
The compound's derivatives, such as 2,2-dimethyl 1,3-propanediol, have been studied for their thermodynamic properties and potential use in energy storage, highlighting the versatility of its application in different scientific fields (Wilmet et al., 1990).
Safety And Hazards
Propiedades
IUPAC Name |
dimethyl 3,3-dimethylpentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-9(2,5-7(10)12-3)6-8(11)13-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEAPWIQJBAJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172722 | |
| Record name | Pentanedioic acid, 3,3-dimethyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3,3-dimethylpentanedioate | |
CAS RN |
19184-67-9 | |
| Record name | Pentanedioic acid, 3,3-dimethyl-, 1,5-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19184-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanedioic acid, 3,3-dimethyl-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019184679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,3-dimethylglutarate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanedioic acid, 3,3-dimethyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Dimethyl-pentanedioic acid dimethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



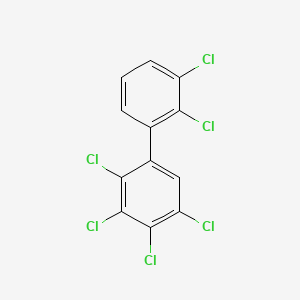
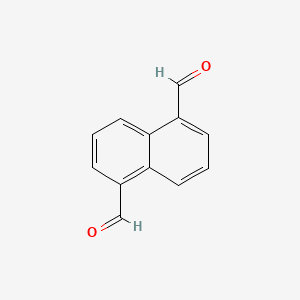
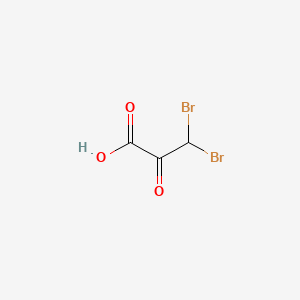
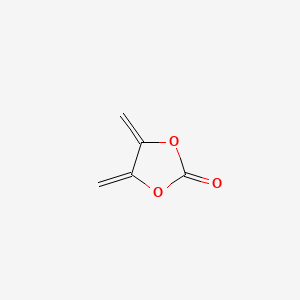
![4,9-dihydro-3H-Pyrido[3,4-b]indole](/img/structure/B1595284.png)
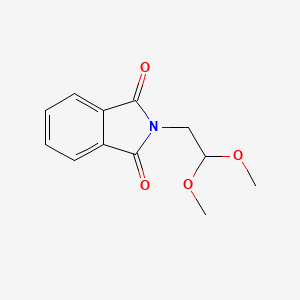
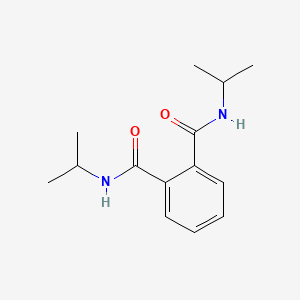
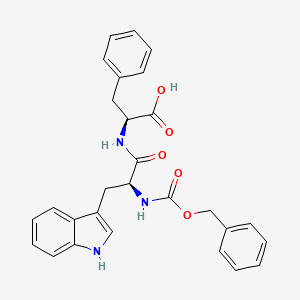
![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B1595290.png)
![N-[(Benzyloxy)carbonyl]tyrosylvaline](/img/structure/B1595291.png)
